molecular formula C22H22ClN3O3 B2480881 {6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326895-96-8

{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

Cat. No. B2480881
CAS RN: 1326895-96-8
M. Wt: 411.89
InChI Key: FFKFVNHGFRPQGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone" often involves multistep reactions, including methods like Buchwald–Hartwig amination, which is a popular approach for forming carbon-nitrogen bonds in the creation of such molecules. For example, the Buchwald–Hartwig amination has been successfully used to synthesize new series of quinoline derivatives, indicating its relevance for similar compounds (Bonacorso et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds showcases various interesting features, such as the morpholino ring adopting a full chair conformation and the presence of partial double-bond character in certain bonds, suggesting a complex and stable configuration that is significant for the compound's reactivity and properties (Bakare et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving "this compound" and its analogs can involve a variety of transformations, including cyclization reactions and substitutions, which are fundamental in the synthesis and modification of these molecules. These reactions play a critical role in enhancing the molecule's functionality and potential applications.

Physical Properties Analysis

The physical properties of compounds in this category, such as their solubility, melting points, and stability, are influenced by their molecular structure. For instance, the stability of similar fluorophores in aqueous media across a wide pH range and their resistance to degradation under light and heat conditions have been documented, indicating the robustness of these molecules (Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules, photophysical properties, and binding interactions with biomolecules, are key to understanding the compound's functionality. For instance, the interaction of morpholinyl- and pyrrolydinyl-substituted quinolines with ct-DNA highlights the compound's potential for applications in biochemical and medicinal fields (Bonacorso et al., 2018).

properties

IUPAC Name

[6-chloro-4-[(2-methoxyphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-28-20-5-3-2-4-15(20)13-25-21-17-12-16(23)6-7-19(17)24-14-18(21)22(27)26-8-10-29-11-9-26/h2-7,12,14H,8-11,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKFVNHGFRPQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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